(3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone
Description
(3-Methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone is a methanone derivative featuring a 3-methylpiperidine moiety linked to the 9-position of a xanthene scaffold. The xanthene core (a tricyclic structure with two benzene rings fused via an oxygen bridge) provides rigidity and aromaticity, while the 3-methylpiperidine group introduces stereoelectronic and steric effects critical for biological interactions. This compound is structurally analogous to benzophenone derivatives but distinguishes itself through the xanthene system and the specific substitution pattern on the piperidine ring.
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-7-6-12-21(13-14)20(22)19-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADROSYKFUXOYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a xanthenone moiety, which are known to influence its biological interactions. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in neurological and oncological contexts.
Biological Activity Overview
Research indicates that compounds similar to This compound may exhibit a range of biological activities:
- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, similar to other piperidine derivatives.
- Neuroactivity : The presence of the piperidine moiety implies potential interactions with neurotransmitter systems, possibly affecting cognitive functions.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Receptor Modulation : The piperidine structure may allow for modulation of neurotransmitter receptors, influencing neuronal activity and behavior.
Data Table: Biological Activity Comparison
The following table summarizes the biological activities reported for structurally related compounds:
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Cytotoxicity | TBD | Current Study |
| 2-Methylpiperidine | Neuroprotective | 20 | |
| Imipramine | Antidepressant | 50 | |
| Xanthenone derivatives | Fluorescence properties | N/A |
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to This compound exhibited significant cytotoxicity against leukemia cells, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research into neuroactive compounds revealed that derivatives of piperidine can enhance memory retrieval in animal models. The study highlighted the potential for This compound to influence cognitive functions through receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone, enabling comparative analysis of their properties and activities:
Benzophenone Derivatives with 3-Methylpiperidine Moieties
- Example Compounds: (4-Fluorophenyl)(4-((5-(3-methylpiperidin-1-yl)pentyl)oxy)phenyl)methanone (16) (2-((6-(3-Methylpiperidin-1-yl)hexyl)oxy)phenyl)(phenyl)methanone (17) (3-((6-(3-Methylpiperidin-1-yl)hexyl)oxy)phenyl)(phenyl)methanone (18)
Insights :
- Alkoxy-linked 3-methylpiperidine derivatives (e.g., 16–18) exhibit cholinesterase inhibition (IC₅₀ ~ nM range) and histamine H3 receptor antagonism, suggesting the target compound may share similar pharmacological profiles if tested .
Xanthen-9-one Derivatives with Piperidine/Piperazine Substituents
- Example Compounds :
Insights :
- Compound 35 and 37 demonstrate that piperidine/piperazine substitution at the 3,6-positions of xanthenone enhances bioactivity, but the target compound’s 9-position substitution may alter target selectivity .
- Piperazine derivatives (e.g., 37) often exhibit improved solubility due to basic nitrogen atoms, whereas 3-methylpiperidine in the target compound may increase lipophilicity .
Xanthene-Methanone Derivatives with Alternative Substituents
- Example Compounds: (4-Methoxyphenyl)(9H-xanthen-9-yl)methanone (XA-C) 4-Benzyl-1-(9H-xanthen-9-ylcarbonyl)piperidine
Insights :
- XA-C’s methoxyphenyl group enhances electron density, favoring applications in light-emitting systems, whereas the target compound’s 3-methylpiperidine may prioritize receptor binding .
- The 4-benzylpiperidine derivative () shows higher molecular weight and steric bulk, which could hinder membrane permeability compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
